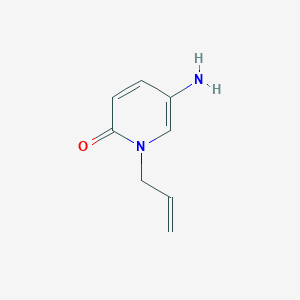

1-Allyl-5-amino-1H-pyridin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

5-amino-1-prop-2-enylpyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c1-2-5-10-6-7(9)3-4-8(10)11/h2-4,6H,1,5,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEKNOQCQGRPUMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C=C(C=CC1=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 1 Allyl 5 Amino 1h Pyridin 2 One

Electrophilic and Nucleophilic Reactivity of the Pyridone Core

The pyridone core of 1-Allyl-5-amino-1H-pyridin-2-one possesses both electrophilic and nucleophilic sites, contributing to its versatile reactivity. The electron-donating amino group and the electron-withdrawing carbonyl group within the heterocyclic ring create a unique electronic environment that dictates its interactions with various reagents.

Reactivity of the Exocyclic Carbonyl Group

The exocyclic carbonyl group at the C-2 position of the pyridone ring is a key electrophilic center. The polarization of the carbon-oxygen double bond, with a partial positive charge on the carbon and a partial negative charge on the oxygen, makes it susceptible to attack by nucleophiles. The reactivity of this carbonyl group is influenced by several factors, including steric hindrance and the electronic effects of substituents on the ring. libretexts.org

The presence of electron-withdrawing groups on the pyridone ring can enhance the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles. vaia.com Conversely, electron-donating groups can decrease its reactivity by increasing electron density around the carbonyl carbon. libretexts.org In the case of this compound, the amino group at the C-5 position acts as an electron-donating group, which may modulate the reactivity of the carbonyl group.

The carbonyl carbon (C-2) in similar pyridinone structures typically shows a characteristic signal in ¹³C NMR spectroscopy in the range of δ 165–170 ppm, confirming the presence and electronic environment of the lactam functionality.

Reactivity of the Amino Group

The amino group at the C-5 position is a primary nucleophilic site within the molecule. The lone pair of electrons on the nitrogen atom allows it to react with a variety of electrophiles. The nucleophilicity of this amino group is a critical factor in its chemical behavior and its ability to participate in various reactions.

The amino group can undergo a range of chemical transformations, including:

Acylation: Reaction with acylating agents, such as acid chlorides or anhydrides, to form the corresponding amides.

Alkylation: Reaction with alkyl halides or other alkylating agents to yield secondary or tertiary amines.

Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be used in a variety of subsequent reactions.

Reactivity of the Allyl Group

The allyl group (–CH₂–CH=CH₂) attached to the nitrogen atom of the pyridone ring introduces a site of unsaturation, providing a handle for a variety of chemical transformations. wikipedia.org The reactivity of the allyl group is distinct from that of the pyridone core and offers opportunities for further functionalization of the molecule.

Cyclization Reactions Involving the Allyl Substituent

The presence of the allyl group in proximity to the pyridone ring and its amino substituent opens up possibilities for intramolecular cyclization reactions. These reactions can lead to the formation of new heterocyclic ring systems fused to the pyridone core. The specific conditions and reagents employed will dictate the course of these cyclizations. For example, in related systems, donor-acceptor cyclopropanes can react with N-nucleophiles, followed by cyclization to form γ-lactams. nih.gov

One potential cyclization pathway could involve the activation of the allyl group, followed by nucleophilic attack from either the amino group or another position on the pyridone ring. The feasibility of such cyclizations would depend on the geometric constraints of the molecule and the activation method used.

Addition Reactions to the Olefinic Moiety

The double bond within the allyl group is susceptible to various addition reactions. These reactions can be used to introduce new functional groups to the molecule. Common addition reactions include:

Halogenation: The addition of halogens (e.g., Br₂, Cl₂) across the double bond.

Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) to the double bond, typically following Markovnikov's rule.

Hydration: The acid-catalyzed addition of water to form an alcohol.

Hydrogenation: The reduction of the double bond to a single bond using a catalyst such as palladium on carbon (Pd/C).

The heightened reactivity of the allylic C-H bonds, which are weaker than typical sp³ C-H bonds, also allows for other types of reactions. wikipedia.org

Rearrangement Reactions (e.g.,wikipedia.orguni-muenchen.de-Rearrangements)

The 1-allyl-pyridin-2-one scaffold is structurally analogous to systems that can undergo sigmatropic rearrangements. While specific studies on wikipedia.orguni-muenchen.de-rearrangements for this compound are not detailed in the provided context, the general principles of such rearrangements are relevant. A wikipedia.orguni-muenchen.de-sigmatropic rearrangement would involve the migration of the allyl group from the nitrogen atom to the C-5 position of the pyridone ring.

These pericyclic reactions are governed by the principles of orbital symmetry and often require thermal or photochemical activation. The feasibility of such a rearrangement would depend on the specific electronic and steric properties of the molecule.

Oxidation and Reduction Chemistry of this compound

The oxidation and reduction chemistry of this compound is influenced by its constituent functional groups: the pyridinone core, the amino group, and the allyl group. While specific studies on the comprehensive redox behavior of this exact molecule are not extensively detailed, the reactivity can be inferred from related structures.

The pyridinone ring itself can undergo both oxidation and reduction. For instance, pyridin-2-ol can be catabolized by certain bacteria through pathways involving hydroxylation, indicating its susceptibility to oxidative processes. nih.gov In the case of Burkholderia sp. MAK1, various pyridin-2-amines and pyridin-2-ones are converted into their 5-hydroxy derivatives, a regioselective oxyfunctionalization that highlights the potential for oxidation at the C5 position. nih.gov This suggests that the amino group at the C5 position of this compound could direct or influence oxidative reactions at the pyridine (B92270) ring.

The amino group can also be a site for oxidation. Palladium-catalyzed transformations of free amines can sometimes be hindered by side reactions like oxidation. nih.govacs.org

The allyl group introduces another reactive site for redox chemistry. Palladium-catalyzed reactions, for example, can lead to the oxidation of the allyl moiety. nih.gov In the presence of an oxidant like PhI(OCOR)₂, N-allyl-2-aminophenols undergo a palladium-catalyzed alkoxyacyloxylation. nih.govacs.org This reaction involves the functionalization of the double bond of the allyl group. nih.gov

Conversely, reduction processes can also occur. For instance, in the context of photochemical reactions, pyridinium (B92312) ions can undergo single-electron reduction to form pyridinyl radicals. acs.org

Palladium-Catalyzed Transformations of Allylamine (B125299) and Aminophenol Analogues

Palladium-catalyzed reactions are versatile tools for the functionalization of molecules containing allyl and amino groups. mdpi-res.comyoutube.comyoutube.com While direct studies on this compound are limited, the behavior of allylamine and aminophenol analogues provides significant insight into its potential transformations.

A key reaction involving allylic compounds is the Tsuji-Trost reaction, which is a palladium-catalyzed allylation of nucleophiles. nrochemistry.comorganic-chemistry.orgwikipedia.org This reaction proceeds through a π-allylpalladium complex formed by the coordination of the palladium catalyst to the allyl group, followed by oxidative addition. nrochemistry.comwikipedia.org The resulting complex can then be attacked by a nucleophile. wikipedia.org For allylamine substrates, the amino group can act as a nucleophile. The regioselectivity of the attack often depends on the steric and electronic properties of the substrate and the nature of the ligands on the palladium catalyst. nrochemistry.compku.edu.cn

In the context of N-allyl-2-aminophenols, a related structure, palladium(II)-catalyzed reactions in the presence of an oxidant lead to alkoxyacyloxylation, forming dihydro-1,4-benzoxazines. nih.gov This demonstrates the ability of palladium to catalyze intramolecular C-O bond formation. nih.gov The reaction conditions, particularly the presence or absence of the palladium catalyst, can switch the reaction pathway. For example, in the absence of a palladium catalyst, N-allyl-2-aminophenols can undergo an intramolecular Diels-Alder reaction. nih.govacs.org

Furthermore, palladium catalysis can be employed for the arylation of unprotected allylamines. nih.govacs.org The Mizoroki-Heck reaction is a powerful method for this purpose, although it often requires directing groups for regioselectivity with internal olefins. nih.govacs.org For unprotected allylamines, the reaction can be achieved under relatively mild conditions, and even diarylation of terminal allylamines is possible. nih.gov Mechanistic studies suggest that the reaction can proceed through a palladacycle intermediate, with the amine group potentially directing the reaction. chemrxiv.org

The following table summarizes some palladium-catalyzed transformations of allylamine and aminophenol analogues:

| Substrate Type | Reaction Type | Catalyst System | Product Type | Ref |

| N-Allyl-2-aminophenols | Alkoxyacyloxylation | Pd(OAc)₂ / PhI(OCOR)₂ | Dihydro-1,4-benzoxazines | nih.gov |

| Unprotected Allylamines | Arylation (Mizoroki-Heck) | Pd(II) precatalyst / AgOAc | 3,3-Diarylallylamines | nih.gov |

| Allylic Compounds | Allylation (Tsuji-Trost) | Pd(PPh₃)₄ | Allylated nucleophiles | nrochemistry.comorganic-chemistry.org |

| N-Allylamines | Oxidative Carbonylation | Palladium catalyst | α-Methylene-β-lactams | nih.gov |

Photochemical Behavior and Reactions

The photochemical reactivity of this compound is anticipated to be rich, owing to the presence of the pyridinone chromophore and the reactive allyl group.

The photochemistry of pyridinone derivatives is often initiated by excitation to their singlet excited states. For 2-pyridone, the lowest singlet excited state (S₁) is of ¹ππ* character. rsc.org The decay dynamics from this excited state are complex and can be dependent on the specific vibrational state that is excited. rsc.org

For pyridine itself, the lowest excited states have been extensively studied. acs.org The interaction between different electronic states, including singlet and triplet states, can lead to complex potential energy surfaces with conical intersections, which are important for understanding the excited-state dynamics. acs.org

In the context of pyridinium ions, which could be formed by protonation of the pyridine nitrogen in this compound, photochemical excitation can lead to single-electron transfer (SET) processes. acs.orgnih.govnih.gov The excited pyridinium ion can act as an electron acceptor, leading to the formation of a pyridinyl radical. acs.org This SET process can be facilitated by the formation of an electron donor-acceptor (EDA) complex between the pyridinium ion and an electron donor. nih.govnih.gov

The presence of the allyl group in this compound opens up pathways for photoinduced rearrangements and cyclizations. Photoinitiated radical cyclization is a known reaction for allyl-substituted compounds. For example, allyl-substituted cyclopentanones can undergo photoinitiated radical cyclization to form bicyclic products with high regioselectivity. researchgate.net

For N-allyliminium salts, which are structurally related to the protonated form of this compound, photocyclizations can lead to the formation of substituted pyrrolidines. acs.org This type of reaction can be initiated by photoinduced electron transfer.

Furthermore, photochemical intramolecular amination of substituted aryl azides can be used to synthesize various carbazoles. rsc.org While not directly analogous, this demonstrates the potential for light-induced intramolecular reactions to form new heterocyclic rings.

Metal-Catalyzed Coupling Reactions (e.g., Buchwald-Hartwig type reactions for related compounds)

Metal-catalyzed cross-coupling reactions are powerful methods for the formation of carbon-nitrogen bonds. wikipedia.org The Buchwald-Hartwig amination, a palladium-catalyzed reaction, is particularly relevant for the synthesis of arylamines from aryl halides and amines. wikipedia.orglibretexts.org

The 2-aminopyridine (B139424) moiety within this compound is a key structural feature for such coupling reactions. N-aryl-2-aminopyridines can readily form stable complexes with transition metals like palladium, rhodium, iridium, ruthenium, cobalt, and copper, which facilitates cyclization and functionalization reactions. rsc.org

The Buchwald-Hartwig amination of halopyridines with amines is a well-established method for synthesizing aminopyridine derivatives. nih.govchemspider.com For instance, 2-bromopyridines can be coupled with various amines using a palladium catalyst. nih.gov The reaction conditions, including the choice of ligand and base, are crucial for the success of the coupling. For example, the use of bulky electron-rich phosphine (B1218219) ligands like RuPhos and BrettPhos, in combination with a strong base like LiHMDS, allows for the C,N-cross coupling of unprotected 3-halo-2-aminopyridines with primary and secondary amines. acs.org

Challenges in the palladium-catalyzed coupling of 2-aminopyridines include potential catalyst inhibition due to the chelation of palladium by the amidine-like structure of the 2-aminopyridine. acs.orgacs.org However, the use of appropriate ligands can overcome this issue. acs.org

The following table provides examples of Buchwald-Hartwig type reactions for related pyridine compounds:

| Aryl Halide | Amine | Catalyst System | Product | Ref |

| 2-Bromopyridines | Volatile amines | Palladium catalyst | Secondary/tertiary aminopyridines | nih.gov |

| 2-Bromo-6-methyl pyridine | (+/-)-trans-1,2-diaminocyclohexane | [Pd₂(dba)₃] / (±)-BINAP | N,N'-bis(6-methylpyridin-2-yl)cyclohexane-1,2-diamine | chemspider.com |

| 3-Halo-2-aminopyridines | Primary/secondary amines | RuPhos/BrettPhos precatalysts / LiHMDS | N³-substituted-2,3-diaminopyridines | acs.org |

| β-Bromovinyl/aryl aldehydes | 6-Amino-1,3-dialkyluracils | Palladium catalyst | Pyrido[2,3-d]pyrimidines | rsc.org |

Intermolecular and Intramolecular Interactions

The structure of this compound allows for a variety of intermolecular and intramolecular interactions, primarily through hydrogen bonding.

The pyridin-2-one tautomer can form hydrogen-bonded dimers. wikipedia.org The amide-like functionality (–NH–C=O) in the pyridinone ring can act as both a hydrogen bond donor and acceptor.

The amino group at the C5 position and the pyridine nitrogen can also participate in hydrogen bonding. In related structures, intramolecular hydrogen bonds between a pyridine nitrogen and an amide hydrogen have been observed, which can restrict the conformational mobility of the molecule. nih.govrsc.org Similarly, pyridin-2-yl guanidine (B92328) derivatives show conformational control due to intramolecular hydrogen bonding between the pyridine nitrogen and guanidinium (B1211019) protons. nih.gov

Intermolecular hydrogen bonds are also significant. In crystals of pyridine-2,6-dicarboxamide derivatives, the hydrogen bond network can be mediated by solvent molecules or can occur directly between the amide and heterocyclic nitrogen atoms. mdpi.com The presence of different functional groups can lead to various hydrogen bonding patterns, influencing the crystal packing. nih.gov

Molecular docking studies of pyridine derivatives with proteins have highlighted the importance of hydrogen bonding and other non-covalent interactions, such as π-σ, π-anion, π-alkyl, and π-sulfur interactions, in molecular recognition. researchgate.netscientific.net

The ability to form both intramolecular and intermolecular hydrogen bonds can significantly affect the physical and chemical properties of this compound, including its solubility, melting point, and reactivity. nih.govchemistryguru.com.sgyoutube.com

Hydrogen Bonding Networks

The molecular architecture of this compound possesses both hydrogen bond donors and acceptors, making it a prime candidate for the formation of extensive hydrogen bonding networks. The primary amino group (-NH₂) at the 5-position provides two hydrogen bond donors, while the nitrogen atom within the pyridinone ring and the carbonyl oxygen atom (C=O) at the 2-position act as hydrogen bond acceptors.

In similar heterocyclic compounds, such as 2-aminopyridine derivatives, the amino group is known to readily participate in hydrogen bonding. researchgate.netnih.gov For instance, the aminomethyl group in 5-Aminomethyl-1H-pyridin-2-one is recognized for its ability to form hydrogen bonds and electrostatic interactions within biological systems. This suggests that the amino group of this compound would likely engage in intermolecular hydrogen bonds with acceptor atoms on neighboring molecules.

Furthermore, the lactam functionality within the pyridinone ring is a classic motif for forming robust, often dimeric, hydrogen bonding interactions. The N-H of one molecule can interact with the C=O of another, a pattern frequently observed in the crystal structures of related nitrogen-containing heterocycles. While the nitrogen at position 1 is substituted with an allyl group and thus lacks a proton for donation, the ring nitrogen can still function as a hydrogen bond acceptor.

The potential hydrogen bonding interactions can lead to the formation of various supramolecular assemblies, such as chains, sheets, or more complex three-dimensional networks, significantly influencing the compound's solid-state properties.

Table 1: Potential Hydrogen Bond Donors and Acceptors in this compound

| Functional Group | Atom | Role |

| Amino Group | N-H | Donor |

| Carbonyl Group | C=O | Acceptor |

| Pyridinone Ring | N | Acceptor |

This table is a theoretical representation based on the functional groups present in the molecule.

π-π Stacking Interactions

The pyridinone ring in this compound is an aromatic system, which can participate in π-π stacking interactions. These non-covalent interactions arise from the attractive forces between the electron clouds of adjacent aromatic rings and are fundamental in the organization of many organic molecules in the solid state and in biological recognition.

The nature of π-π stacking can vary, including face-to-face and edge-to-face arrangements, and is influenced by the electronic properties of the aromatic ring. The presence of both an electron-donating amino group and an electron-withdrawing carbonyl group on the pyridinone ring can modulate its electron density, potentially influencing the geometry and strength of these interactions. In related pyridyl-containing structures, π-π stacking has been observed to play a crucial role in stabilizing the crystal packing. nih.gov

Table 2: Theoretical Characteristics of π-π Stacking in Aromatic Systems

| Interaction Type | Description |

| Face-to-Face | Parallel arrangement of the aromatic rings, often offset. |

| Edge-to-Face | The edge of one aromatic ring interacts with the face of another, often involving C-H···π interactions. |

This table outlines general types of π-π stacking that could be exhibited by the aromatic pyridinone ring of the title compound.

Advanced Spectroscopic and Structural Characterization of 1 Allyl 5 Amino 1h Pyridin 2 One and Its Complexes

X-ray Crystallography for Molecular Structure Elucidation

X-ray crystallography stands as the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. For 1-Allyl-5-amino-1H-pyridin-2-one, obtaining a single crystal of sufficient quality would be the first and most critical step.

Successful crystallographic analysis would provide a wealth of structural information. This includes precise bond lengths, bond angles, and torsion angles, which would unambiguously define the molecular geometry. Key parameters of interest would be the planarity of the pyridinone ring, the conformation of the N-allyl group relative to the ring, and the geometry of the amino group.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Expected Value/System |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or P2₁2₁2₁ |

| a (Å) | 10-15 |

| b (Å) | 5-10 |

| c (Å) | 15-20 |

| β (°) | 90-105 |

| Volume (ų) | 1500-2000 |

| Z | 4 |

| Hydrogen Bonds | N-H···O, N-H···N |

Note: This table is illustrative and represents typical values for organic molecules of similar size and complexity.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for probing the structure and dynamics of molecules in solution. For this compound, a suite of advanced NMR experiments would be employed for a thorough characterization.

While a one-dimensional (1D) ¹H NMR spectrum provides initial information on the number and environment of protons, spectral overlap can be an issue. hmdb.caresearchgate.net Two-dimensional (2D) NMR techniques are essential for unambiguous assignment of all proton (¹H) and carbon (¹³C) signals. researchgate.net

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons. For instance, it would trace the connectivity within the allyl group (CH₂-CH=CH₂) and the protons on the pyridinone ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It would allow for the assignment of each carbon signal based on the chemical shift of its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is particularly useful for identifying quaternary carbons (which have no attached protons) and for piecing together different molecular fragments. For example, it would show a correlation between the protons of the allyl CH₂ group and the pyridinone ring nitrogen and adjacent carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close in space, even if they are not directly bonded. This is crucial for determining the preferred conformation of the molecule in solution, such as the spatial relationship between the allyl group and the pyridinone ring. acs.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) for this compound

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Pyridinone C=O | - | ~165 |

| Pyridinone C3 | ~6.5 - 7.0 | ~110 - 120 |

| Pyridinone C4 | ~7.0 - 7.5 | ~130 - 140 |

| Pyridinone C5 | - | ~140 - 150 |

| Pyridinone C6 | ~6.0 - 6.5 | ~100 - 110 |

| Allyl N-CH₂ | ~4.5 - 5.0 | ~50 - 55 |

| Allyl -CH= | ~5.8 - 6.2 | ~130 - 135 |

| Allyl =CH₂ | ~5.1 - 5.4 | ~115 - 120 |

| Amino NH₂ | ~3.5 - 4.5 | - |

Note: These are estimated chemical shift ranges based on analogous structures and are highly dependent on the solvent and other experimental conditions.

In the solid state, molecules can often pack in multiple, distinct crystalline forms known as polymorphs. While X-ray diffraction can identify different polymorphs, solid-state NMR (ssNMR) is a powerful complementary technique. Because the chemical shift of an atom is sensitive to its local electronic environment, different crystal packing arrangements in polymorphs will result in different ssNMR spectra. ¹³C and ¹⁵N Cross-Polarization Magic Angle Spinning (CP-MAS) experiments would be particularly informative for this compound, allowing for the differentiation of polymorphs that may be difficult to distinguish by other means.

The allyl group of this compound is not static and can rotate around the N-C bond. The rate of this and other dynamic processes can be studied by NMR. acs.org Variable temperature (VT) NMR experiments can reveal information about conformational changes. acs.org If the rotation of the allyl group is slow on the NMR timescale at low temperatures, separate signals might be observed for different conformers. As the temperature is increased, these signals would broaden and coalesce as the rate of rotation increases. By analyzing the line shapes at different temperatures, the energy barrier for this rotation can be calculated. NOESY/ROESY experiments can also provide insights into the average conformation and dynamics in solution. acs.org

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are excellent for identifying the presence of specific functional groups. researchgate.netresearchgate.net

For this compound, the following characteristic vibrations would be expected:

N-H stretching: The amino group (NH₂) and the pyridinone N-H would give rise to bands in the region of 3200-3500 cm⁻¹. The exact position and shape of these bands can provide information about hydrogen bonding.

C=O stretching: A strong, sharp band corresponding to the pyridinone carbonyl group would be expected around 1650-1680 cm⁻¹.

C=C stretching: Vibrations from the alkene in the allyl group and the C=C bonds within the pyridinone ring would appear in the 1500-1650 cm⁻¹ region.

C-N stretching: These vibrations would be found in the fingerprint region, typically between 1000 and 1300 cm⁻¹.

While FT-IR and Raman are often complementary, Raman spectroscopy can be particularly useful for observing the symmetric vibrations of non-polar bonds, such as the C=C bond of the allyl group. Comparing the spectra of the free ligand with its metal complexes would reveal shifts in the vibrational frequencies of the coordinating groups (e.g., the C=O or amino groups), providing evidence of complex formation.

Table 3: Expected Characteristic Vibrational Frequencies (cm⁻¹) for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Technique |

| N-H Stretch (Amino/Amide) | 3200 - 3500 | FT-IR, Raman |

| C-H Stretch (Aromatic) | 3000 - 3100 | FT-IR, Raman |

| C-H Stretch (Aliphatic) | 2850 - 3000 | FT-IR, Raman |

| C=O Stretch (Pyridinone) | 1650 - 1680 | FT-IR (Strong) |

| C=C Stretch (Ring/Allyl) | 1500 - 1650 | FT-IR, Raman |

| N-H Bend (Amino) | 1580 - 1650 | FT-IR |

| C-N Stretch | 1000 - 1300 | FT-IR, Raman |

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of a compound, which allows for the unambiguous determination of its elemental formula. For this compound (C₈H₁₀N₂O), HRMS would be able to confirm this composition with high accuracy (typically to within 5 ppm).

In addition to providing the molecular weight, tandem mass spectrometry (MS/MS) experiments can be used to study the fragmentation pattern of the molecule. By inducing fragmentation of the protonated molecule [M+H]⁺ and analyzing the masses of the resulting fragment ions, it is possible to deduce structural information. For this compound, characteristic fragmentation pathways would likely include:

Loss of the allyl group.

Cleavage of the pyridinone ring.

Loss of small neutral molecules like CO or NH₃.

Analyzing the fragmentation patterns of metal complexes of this ligand can also provide information about the binding site and the stability of the complex.

Electron Energy-Loss Spectroscopy (EELS) for Local Chemical Information

Electron Energy-Loss Spectroscopy (EELS) is a powerful analytical technique, often integrated with a transmission electron microscope (TEM), that provides insights into the local chemical and electronic structure of a material at high spatial resolution. wikipedia.orgresearchgate.net When a high-energy electron beam passes through a thin specimen, some electrons undergo inelastic scattering, losing a characteristic amount of energy that corresponds to the excitation of specific electronic transitions in the sample atoms. wikipedia.org Analysis of the energy distribution of these scattered electrons generates an EELS spectrum, which contains a wealth of information about elemental composition, chemical bonding, and electronic properties. researchgate.net

For organic molecules such as this compound and its complexes, EELS can be particularly informative. The technique is sensitive enough to probe the local environment of specific elements, most notably carbon, nitrogen, and oxygen, which are the core constituents of this compound. The core-loss region of the EELS spectrum, which arises from the ionization of inner-shell electrons, is of particular interest. wikipedia.org The fine structure of these ionization edges, known as the Energy-Loss Near-Edge Structure (ELNES), serves as a fingerprint for the local bonding environment, including coordination and oxidation state. researchgate.net

Nitrogen K-edge Analysis

The nitrogen K-edge, which corresponds to the excitation of a nitrogen 1s electron, is a key feature in the EELS spectrum of this compound. This edge exhibits a rich fine structure that is highly sensitive to the chemical state and bonding environment of the nitrogen atoms. eels.info In this molecule, there are two distinct nitrogen environments: the endocyclic nitrogen atom within the pyridinone ring (N1) and the exocyclic amino group nitrogen (N5). These different chemical environments are expected to give rise to distinguishable features in the N K-edge spectrum.

The position and shape of the N K-edge are influenced by the hybridization of the nitrogen atom and its bonding partners. For instance, the π* peak, which arises from the transition of 1s electrons to unoccupied π* orbitals, is a characteristic feature for sp²-hybridized nitrogen atoms, such as the one in the pyridinone ring. The intensity and energy of this peak can provide information about the degree of π-bonding. In contrast, the amino group nitrogen is sp³-hybridized, which would result in a different spectral signature.

The binding energies of core electrons are sensitive to the local charge distribution. Therefore, the N1s binding energies for the two nitrogen atoms in this compound are expected to be different, leading to chemical shifts in the N K-edge onset. These shifts can be correlated with the calculated partial charges on the nitrogen atoms.

| Feature | Expected Energy Loss (eV) | Assignment | Interpretation |

| N K-edge (N1 - pyridinone) π* peak | ~401 | 1s → π | Indicates the sp² hybridization of the ring nitrogen and its participation in the aromatic system. The intensity is related to the unoccupied density of π states. |

| N K-edge (N5 - amino) σ peak | ~405 | 1s → σ | Characteristic of the sp³-hybridized amino group nitrogen. The broader nature of this peak reflects the localized nature of the σ bonds. |

| O K-edge π peak | ~531 | 1s → π | Arises from the carbonyl group and provides information on the C=O bond. |

| O K-edge σ peak | ~538 | 1s → σ* | Reflects the single bond character in the molecule. |

Note: The energy loss values are illustrative and can vary depending on the specific chemical environment and instrumental parameters.

Carbon and Oxygen K-edge Analysis

Similar to the nitrogen K-edge, the carbon and oxygen K-edges provide valuable information about the local chemical environment. The carbon K-edge will be a composite of signals from the different types of carbon atoms in this compound: the sp² carbons of the pyridinone ring, the sp² carbons of the allyl group, and the sp³ carbon of the allyl group. Distinguishing these contributions can be challenging but may be possible with high energy resolution EELS.

The oxygen K-edge is primarily associated with the carbonyl group of the pyridinone ring. The fine structure of this edge can be used to study the C=O bond and its potential involvement in hydrogen bonding or coordination to a metal center in complexes. The presence of a sharp peak at the edge onset, corresponding to the 1s → π* transition, is a clear indicator of the carbonyl functionality.

EELS of Metal Complexes

When this compound acts as a ligand to form metal complexes, EELS can provide direct evidence of the coordination and its effect on the electronic structure of the ligand. The N and O K-edges are particularly sensitive to coordination. Upon complexation, changes in the chemical shifts and fine structure of these edges can be observed.

For example, if the pyridinone oxygen and the amino nitrogen coordinate to a metal ion, a shift in the O K-edge and N K-edge to higher energy losses would be expected due to the donation of electron density to the metal. Furthermore, the analysis of the metal's L- or M-edges in the EELS spectrum can reveal the oxidation state and ligand field environment of the metal center. researchgate.net

| Parameter | This compound | Metal Complex of this compound |

| N K-edge (N1) Onset (eV) | E₁ | E₁ + ΔE₁ |

| N K-edge (N5) Onset (eV) | E₂ | E₂ + ΔE₂ |

| O K-edge Onset (eV) | E₃ | E₃ + ΔE₃ |

| Metal L-edge | Not Applicable | Present, with characteristic fine structure |

Note: ΔE represents the chemical shift upon complexation and is expected to be positive, indicating a higher binding energy.

The ability of EELS to be performed in a spatially resolved manner (STEM-EELS) allows for the mapping of elemental distributions and chemical states across a sample. This would be invaluable for characterizing the homogeneity of metal complex formation and identifying different coordination modes within a sample.

Computational and Theoretical Investigations of 1 Allyl 5 Amino 1h Pyridin 2 One

Quantum Chemical Calculations (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is widely used to investigate the electronic structure and properties of molecules. For 1-Allyl-5-amino-1H-pyridin-2-one, DFT calculations would provide fundamental insights into its intrinsic characteristics.

Geometry Optimization and Conformational Analysis

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. mdpi.comarxiv.org This involves finding the coordinates of the atoms that correspond to a minimum on the potential energy surface. For a flexible molecule like this compound, this is complicated by the presence of several rotatable single bonds.

The key sources of conformational flexibility are the rotation around the N-allyl bond and the C-N bond of the amino group. A thorough conformational analysis is necessary to identify the various low-energy conformers and determine the global minimum, which represents the most populated structure at equilibrium. youtube.com This analysis involves systematically rotating these bonds and performing a geometry optimization for each starting conformation.

Studies on related heterocyclic systems demonstrate that the orientation of substituents can significantly impact molecular stability and properties. acs.orgnih.gov For the title compound, the analysis would focus on the steric and electronic interactions between the allyl group, the amino group, and the pyridinone ring. For instance, allylic strain, a type of steric hindrance involving substituents on an allyl group, could influence the preferred orientation of the C=C bond relative to the pyridinone ring. acs.org

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Once the optimized geometry is obtained, computational methods can predict various spectroscopic parameters, which is invaluable for structure elucidation and interpretation of experimental data. researchgate.netnih.gov

NMR Spectroscopy: DFT calculations can accurately predict the ¹H and ¹³C NMR chemical shifts. youtube.com The process involves calculating the magnetic shielding tensors for each nucleus in the optimized structure. By comparing the calculated shifts for different possible isomers or conformers with experimental data, the correct structure can be confirmed. For this compound, calculations would help assign the specific resonances of the protons and carbons in the allyl group and the aminopyridinone core. nih.gov

IR Spectroscopy: The vibrational frequencies in an infrared (IR) spectrum can also be calculated using DFT. This involves computing the second derivatives of the energy with respect to the atomic coordinates. The resulting predicted spectrum, with characteristic frequencies for functional groups like the C=O stretch of the pyridinone, N-H bends of the amino group, and C=C stretch of the allyl group, can be compared with an experimental IR spectrum to confirm the compound's identity and structure. researchgate.net

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |

|---|---|---|

| N-H Asymmetric Stretch | Amino (-NH₂) | ~3500 |

| N-H Symmetric Stretch | Amino (-NH₂) | ~3400 |

| C-H Stretch (sp²) | Allyl, Pyridinone Ring | ~3100-3000 |

| C=O Stretch | Pyridinone Carbonyl | ~1660 |

| C=C Stretch | Allyl | ~1640 |

| N-H Bend | Amino (-NH₂) | ~1600 |

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). medium.comnih.govyoutube.com This calculation provides information about the electronic transitions between molecular orbitals. For this compound, the spectrum would likely be dominated by π → π* transitions within the conjugated aminopyridinone system. The calculations yield the excitation energies (which correspond to absorption wavelengths, λ_max) and the oscillator strengths (which relate to the intensity of the absorption). researchgate.netyoutube.com

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, Density of States)

Understanding the electronic structure is key to predicting a molecule's reactivity. Frontier Molecular Orbital (FMO) theory simplifies this by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.comyoutube.com

Frontier Molecular Orbitals (HOMO/LUMO): The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. libretexts.org For this compound, the HOMO is expected to have significant contributions from the electron-donating amino group and the π-system of the pyridinone ring. The LUMO would likely be a π* orbital distributed over the pyridinone ring. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and reactivity. wuxibiology.com

Density of States (DOS): A DOS plot illustrates the number of available electronic states at each energy level. The partial density of states (PDOS) can further break this down, showing the contribution of specific atoms or molecular fragments (like the allyl group or the pyridinone ring) to the molecular orbitals at different energy levels. This provides a detailed picture of the electronic composition of the frontier orbitals. researchgate.net

| Property | Description | Predicted Significance |

|---|---|---|

| E_HOMO | Energy of the Highest Occupied Molecular Orbital | Indicates nucleophilicity (electron-donating ability) |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electrophilicity (electron-accepting ability) |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | Relates to chemical reactivity and kinetic stability |

| Dipole Moment (μ) | Measure of molecular polarity | Influences solubility and intermolecular interactions |

Reaction Mechanism Elucidation through Computational Modeling

Beyond static properties, computational chemistry is a powerful tool for investigating the dynamics of chemical reactions. By mapping out the potential energy surface for a given transformation, researchers can understand reaction pathways, predict product formation, and explain observed reactivity. researchgate.netchemrxiv.org

Transition State Characterization

A chemical reaction proceeds from reactants to products through a high-energy state known as the transition state (TS). Locating the precise geometry and energy of the TS is crucial for understanding the reaction's kinetics. Computationally, a transition state is a first-order saddle point on the potential energy surface, having one imaginary vibrational frequency that corresponds to the motion along the reaction coordinate.

For reactions involving this compound, such as an electrophilic aromatic substitution on the pyridinone ring or a reaction involving the allyl group, DFT methods can be used to locate the relevant transition states. Characterizing these structures provides a snapshot of the bond-breaking and bond-forming processes.

Energy Profiles of Chemical Transformations

By calculating the energies of the reactants, intermediates, transition states, and products, a reaction energy profile can be constructed. This profile visualizes the energy changes that occur as the reaction progresses. From this profile, key thermodynamic and kinetic quantities can be determined:

Activation Energy (Ea): The energy difference between the reactants and the transition state. It determines the reaction rate.

Reaction Energy (ΔEr): The energy difference between the reactants and the products, indicating whether the reaction is exothermic or endothermic.

For example, a computational study could compare the energy profiles for electrophilic attack at different positions on the aminopyridinone ring, thereby predicting the regioselectivity of the reaction. Such studies provide deep mechanistic insights that are often difficult to obtain through experimental means alone. chemrxiv.org

Analysis of Noncovalent Interactions

Noncovalent interactions (NCIs) play a pivotal role in determining the structure, stability, and function of molecular systems. For this compound, understanding these weak interactions is key to elucidating its behavior in various chemical environments.

Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM) offers a rigorous framework for analyzing the electron density distribution to define atoms within a molecule and characterize the chemical bonds between them. amercrystalassn.orgwiley-vch.de This theory is founded on the topological analysis of the electron density, ρ(r), a quantum observable. wiley-vch.de The gradient vector field of the electron density partitions a molecule into atomic basins, each containing a single nucleus which acts as an attractor. wiley-vch.de

Key to QTAIM analysis are critical points (CPs), where the gradient of the electron density vanishes. researchgate.net These points are classified by the number of non-zero eigenvalues of the Hessian matrix of the electron density and their signs. muni.cz For instance, a bond critical point (BCP) is found between two atoms that are chemically bonded, characterized by a specific set of trajectories of the gradient vector field that define an interatomic surface. wiley-vch.de

The properties of the electron density at these BCPs, such as its value (ρ(r)), its Laplacian (∇²ρ(r)), and the energy densities, provide quantitative measures of the nature and strength of the chemical bond. wiley-vch.demuni.cz For example, the sign of the Laplacian of the electron density distinguishes between shared interactions (covalent bonds), where charge is concentrated, and closed-shell interactions (like ionic bonds, hydrogen bonds, and van der Waals interactions), where charge is depleted. wiley-vch.de The delocalization index, δ(A,B), calculated within the QTAIM framework, quantifies the number of electrons shared between any two atomic basins, A and B, in a molecule. muni.cz

Recent advancements have enabled high-throughput computation of QTAIM descriptors, which can be used in machine learning models to predict molecular and reaction properties, highlighting the theory's growing importance in computational chemistry. researchgate.net

Noncovalent Interactions Reduced Density Gradient (NCI-RDG)

The Noncovalent Interactions Reduced Density Gradient (NCI-RDG) method is a powerful tool for visualizing and characterizing weak, noncovalent interactions in real space. mdpi.com This approach is based on the analysis of the electron density (ρ) and its scalar derivative, the reduced density gradient (s). mdpi.comresearchgate.net

The NCI analysis typically involves plotting the reduced density gradient against the electron density multiplied by the sign of the second eigenvalue (λ₂) of the electron density Hessian matrix. researchgate.net This plot reveals characteristic signatures for different types of interactions:

Hydrogen bonds appear as distinct spikes at negative values of sign(λ₂)ρ. mdpi.com

Van der Waals interactions are characterized by spikes near zero. researchgate.net

Steric repulsion is indicated by spikes at positive values. researchgate.net

The resulting 3D visualization provides a clear mapping of where these interactions occur within the molecule, with surfaces colored according to the strength and type of interaction. mdpi.com This qualitative and quantitative information is crucial for understanding the forces that govern molecular recognition and complex formation. mdpi.comunamur.be The method has been widely applied to diverse systems, from small molecules to large biomolecular complexes, to analyze interactions such as hydrogen bonds, halogen bonds, and π-π stacking. mdpi.comresearchgate.net

Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects

Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations provide detailed information on the conformational landscape, dynamics, and thermodynamics of molecules like this compound. mdpi.comnih.gov

These simulations are instrumental in exploring the vast conformational space available to a molecule, identifying stable and metastable conformations, and understanding the transitions between them. nih.gov For flexible molecules, enhanced sampling techniques are often employed to overcome high energy barriers and accelerate the exploration of the conformational landscape. mdpi.commdpi.comlivecomsjournal.org Methods like replica exchange molecular dynamics (REMD) and accelerated molecular dynamics (aMD) allow for more efficient sampling of complex biological systems. mdpi.commdpi.com

Furthermore, MD simulations explicitly account for the effect of the solvent, which is crucial for accurately describing molecular behavior in a realistic environment. nih.gov By simulating the molecule in a box of solvent molecules (typically water), it is possible to study solvation effects, the organization of solvent around the solute, and the role of solvent in mediating intermolecular interactions. nih.govmdpi.com Different force fields and water models can be used to model the system, and their choice can influence the simulation outcomes. nih.gov The insights gained from MD simulations are vital for understanding how this compound might behave in a biological system, including its interactions with proteins or other biomolecules. mdpi.com

In Silico Tools for Structure-Activity Relationship (SAR) Prediction

In silico tools for predicting structure-activity relationships (SAR) have become indispensable in modern chemistry and drug discovery. researchgate.netnih.gov These computational methods aim to establish a correlation between the chemical structure of a compound and its biological activity. researchgate.net For this compound, these tools can be used to predict its potential biological effects and guide the design of new analogues with improved properties.

Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of SAR prediction. researchgate.netnih.gov These models are mathematical equations that relate the chemical or physical properties of a series of compounds to their biological activities. researchgate.net The development of QSAR models often involves the use of machine learning algorithms to identify the most relevant molecular descriptors that influence the activity of interest. researchgate.net

A wide array of in silico tools and algorithms are available for predicting various properties, including toxicity and protein aggregation. nih.govnih.gov These predictive models are increasingly used in regulatory risk assessment of chemicals and in the early stages of drug development to prioritize compounds for further experimental testing. nih.gov By leveraging these computational approaches, researchers can gain valuable insights into the potential biological profile of this compound, accelerating the discovery process and reducing the reliance on extensive experimental screening.

Exploration of Biological Activities and Molecular Mechanisms of 1 Allyl 5 Amino 1h Pyridin 2 One Derivatives in Vitro Studies

Structure-Activity Relationship (SAR) Studies for Biological Response

The biological response of 1-Allyl-5-amino-1H-pyridin-2-one derivatives is intricately linked to their chemical structure. Structure-Activity Relationship (SAR) studies are crucial in elucidating how different functional groups and structural modifications influence the biological activity of these compounds. These studies provide a roadmap for designing more potent and selective therapeutic agents.

Impact of Allyl Group Modifications on Activity

The allyl group at the N1-position of the pyridin-2-one ring plays a significant role in the molecule's interaction with biological targets. Modifications to this group can profoundly impact activity. The activating effects of the allyl group on S(N)2 reactivity are well-documented. nih.gov Computational studies have shown that allylic groups can stabilize negatively charged S(N)2 transition states. nih.gov

While direct SAR studies on the 1-allyl group of this compound are not extensively detailed in the provided results, the general principles of allyl group chemistry suggest that its flexibility and potential for π-π stacking or hydrophobic interactions are key. For instance, in other heterocyclic scaffolds, the introduction of different substituents on the allyl group or its replacement with other alkyl or aryl groups can modulate potency and selectivity. The development of a sequential alkylation strategy allows for the controlled installation of two distinct alkyl groups onto a pyridine (B92270) scaffold, offering a powerful tool for the rapid synthesis of complex pyridine derivatives. acs.org

Role of Amino Substitution and Pyridone Core in Biological Interactions

The amino group at the 5-position and the pyridinone core are fundamental to the biological activity of these derivatives. The pyridinone ring itself offers a scaffold that is amenable to various substitutions, providing multiple points for interaction with biological targets. nih.gov The 2-aminopyridine (B139424) scaffold, in particular, is crucial for key interactions with the active sites of enzymes like neuronal nitric oxide synthase (nNOS). nih.gov

The amino group is a key pharmacophoric feature, often involved in hydrogen bonding and electrostatic interactions with target proteins. For instance, in 2-aminopyridine derivatives, the amino group is vital for anchoring the inhibitor to the active site of nNOS. nih.gov The substitution pattern on the pyridine ring significantly influences the electrochemical properties, with electron-withdrawing substituents generally making reduction easier. nih.gov Furthermore, the combination of aniline (B41778) substituents with a rigid heterocyclic scaffold, such as in pyrimidines, has been explored for developing inhibitors of inflammatory mediators like IL-6 and NO. nih.gov

In Vitro Enzyme Inhibition Studies

Derivatives of this compound have been investigated as inhibitors of various enzymes, highlighting their therapeutic potential in different disease areas.

Enzyme Target Identification and Characterization

Several key enzymes have been identified as targets for pyridin-2-one and related heterocyclic derivatives.

α-glucosidase and α-amylase: These enzymes are critical in carbohydrate digestion and are important targets for managing type 2 diabetes. A number of pyridone and pyrimidine (B1678525) derivatives have shown potent inhibitory activity against both α-glucosidase and α-amylase, with some compounds exhibiting stronger inhibition than the standard drug, acarbose. kfupm.edu.saresearchgate.netmdpi.comnih.gov For example, certain pyrimidine derivatives have demonstrated IC50 values of 12.16 ± 0.12 µM against α-glucosidase and 11.13 ± 0.12 µM against α-amylase. mdpi.comnih.gov

Ribonucleotide Reductase (RR): This enzyme is essential for DNA synthesis and repair, making it a key target in cancer therapy. nih.gov The enzyme converts ribonucleoside diphosphates to deoxyribonucleoside diphosphates. nih.gov Human ribonucleotide reductase (hRR) is composed of two subunits, hRRM1 and hRRM2. mdpi.com Pyridine-based compounds, such as derivatives of pyridine-2-carboxaldehyde thiosemicarbazone, have been studied as RR inhibitors. mdpi.com

Lanosterol (B1674476) 14-α-demethylase (CYP51A1): This cytochrome P450 enzyme is a crucial step in cholesterol biosynthesis and a target for antifungal and potentially anti-cancer agents. nih.govwikipedia.org It catalyzes the removal of the C-14α-methyl group from lanosterol. wikipedia.org Azole derivatives are well-known inhibitors of this enzyme. drugbank.com While direct inhibition by this compound is not specified, pyridine-containing compounds have been investigated as inhibitors of lanosterol 14α-demethylase. nih.gov

The following table summarizes the inhibitory activities of some pyridone and related derivatives against these enzymes.

| Compound Class | Enzyme Target | IC50 / Ki | Reference |

| Pyridone Derivatives | α-amylase | IC50: 9.20 ± 0.14 µM (Compound 13) | researchgate.net |

| Pyridone Derivatives | α-glucosidase | IC50: 3.05 ± 0.18 µM (Compound 12) | researchgate.net |

| Pyrimidine Derivatives | α-glucosidase | IC50: 12.16 ± 0.12 µM (Compound 4) | mdpi.comnih.gov |

| Pyrimidine Derivatives | α-amylase | IC50: 11.13 ± 0.12 µM (Compound 4) | mdpi.comnih.gov |

| Imidazo[1,2-a]pyridine (B132010) Derivatives | α-glucosidase | Ki: 6.09 ± 0.37 µM (Compound 8b) | acs.org |

Kinetic Analysis of Enzyme Inhibition

Kinetic studies are essential to understand the mechanism by which these compounds inhibit their target enzymes. For instance, kinetic analysis of novel pyridazine-triazole hybrids as α-glucosidase inhibitors revealed an uncompetitive mode of inhibition. nih.gov In another study, imidazo[1,2-a]pyridine derivatives were found to be potent inhibitors of aldose reductase and α-glucosidase, with some compounds showing higher potency than the reference compounds. acs.org The type of inhibition (e.g., competitive, non-competitive, uncompetitive) provides valuable insights into the binding site and interaction of the inhibitor with the enzyme.

Receptor Binding and Modulation Studies

In addition to enzyme inhibition, derivatives of this compound have been explored for their ability to bind to and modulate the activity of various receptors, indicating their potential in treating neurological and other disorders.

AMPA Receptor: The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor is a key player in fast synaptic transmission in the central nervous system. Positive modulation of AMPA receptors is a promising strategy for treating neuropsychiatric disorders. nih.gov While direct studies on this compound are not available, the general class of pyridone derivatives holds potential for interaction with such receptors. The trafficking and function of AMPA receptors are critical for synaptic plasticity. nih.gov

CGRP Receptor: The calcitonin gene-related peptide (CGRP) receptor is a primary target for the treatment of migraine. nih.govyoutube.comnih.govmigrainedisorders.org CGRP receptor antagonists are a major breakthrough in migraine therapy. nih.gov The receptor is a heterodimer of the calcitonin receptor-like receptor (CLR) and receptor activity-modifying protein 1 (RAMP1). nih.gov Given the prevalence of nitrogen-containing heterocycles in CGRP antagonists, derivatives of this compound could be explored in this area.

5-HT2C Receptor: The serotonin (B10506) 5-HT2C receptor is a target for the treatment of obesity and other CNS disorders. nih.govnih.gov Positive allosteric modulators (PAMs) of the 5-HT2C receptor are being investigated as a safer therapeutic approach. nih.gov Pyridine-containing compounds have been identified as 5-HT2C receptor modulators. nih.gov For example, N-[(1-benzyl-1H-indol-3-yl)methyl]pyridin-3-amine has been identified as a 5-HT2C receptor PAM with anorectic effects. nih.govucm.es

Antimicrobial Activity Evaluation (In Vitro)

There is currently no available scientific literature detailing the in vitro antimicrobial activity of this compound. Consequently, its antibacterial and antifungal spectrum and efficacy are unknown. Research in this area would typically involve determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) against a panel of clinically relevant bacterial and fungal strains.

Antibacterial Spectrum and Efficacy

Specific data on the range of bacterial species susceptible to this compound and its potency against them is not documented. Future studies would be necessary to establish its profile against Gram-positive and Gram-negative bacteria.

Antifungal Spectrum and Efficacy

Similarly, the antifungal properties of this compound have not been reported. Investigations are needed to ascertain its effectiveness against various yeasts and molds.

In Vitro Antiproliferative and Cytotoxicity Studies on Cell Lines

The potential for this compound to inhibit the growth of cancer cells or exhibit cytotoxic effects has not been specifically evaluated in published research. Such studies are crucial for identifying new anticancer agents and typically involve determining the half-maximal inhibitory concentration (IC50) across various cancer cell lines.

Cell Cycle Analysis

Without antiproliferative data, there have been no subsequent investigations into the effect of this compound on cell cycle progression. Cell cycle analysis by methods like flow cytometry would be required to understand if the compound arrests cell division at specific checkpoints (e.g., G1, S, G2/M).

Apoptosis Induction Mechanisms

The ability of this compound to induce programmed cell death (apoptosis) in cancer cells is another area lacking research. Studies in this domain would explore the activation of key apoptotic proteins, such as caspases, and changes in the expression of regulatory molecules like those in the Bcl-2 family.

Antioxidant Activity Assays (In Vitro)

The capacity of this compound to act as an antioxidant has not been quantified in the available literature. Standard in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays, would be necessary to determine its antioxidant potential.

Molecular Docking and Ligand-Target Interaction Analysis

Identification of Key Binding Pockets and Amino Acid Residues

Molecular docking simulations for various pyridin-2-one and aminopyridine derivatives have identified key binding pockets and crucial amino acid residues across a range of biological targets. The pyridinone core, a versatile scaffold, is recognized for its ability to act as both a hydrogen bond donor and acceptor, facilitating interactions within enzyme active sites and receptor binding pockets. nih.gov

For instance, in the context of HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs), pyridin-2(1H)-one derivatives have been shown to bind within a hydrophobic pocket of the enzyme. nih.gov This interaction is a critical determinant of their inhibitory activity.

In studies targeting the c-Met kinase, a receptor tyrosine kinase implicated in cancer, novel 2-aminopyridine derivatives have been analyzed. nih.gov Molecular docking revealed that these compounds occupy the kinase's active site, forming specific interactions with key residues. Although the exact residues were not specified in the abstract, the stability and predictive power of the generated models (CoMFA and CoMSIA) suggest well-defined binding modes. nih.gov

Similarly, research on pyridin-2-yl urea (B33335) derivatives as inhibitors of Apoptosis signal-regulating kinase 1 (ASK1) has identified two potential binding modes within the kinase domain. mdpi.com These binding modes are characterized by interactions within a flat pocket of the enzyme. The sensitivity of this pocket to different substituents on the pyridin-2-yl urea scaffold highlights the importance of specific residues in determining binding affinity. mdpi.com

In another example, studies on pyridine-substituted pyrazole (B372694) 1,3,5-triazine (B166579) derivatives as potential antimalarial agents targeting Plasmodium falciparum dihydrofolate reductase (Pf-DHFR) have identified key interacting amino acid residues. For the wild-type enzyme, interactions were observed with Leu46, Phe58, Phe116, and Ala16. For the quadruple mutant, key residues included Phe58, Met55, Leu46, Leu164, and Pro113. malariaworld.org

The general principle emerging from these studies is that the pyridinone and aminopyridine scaffolds can orient themselves within protein binding sites to form a network of interactions, including hydrogen bonds and hydrophobic contacts, which are essential for their biological effects. The aminomethyl group of a related compound, 5-Aminomethyl-1H-pyridin-2-one, is noted to form hydrogen bonds and electrostatic interactions with active sites, while the pyridinone ring provides structural stability and enhances binding affinity.

A summary of key binding interactions for representative pyridinone derivatives is presented in the table below.

| Derivative Class | Target Protein | Key Interacting Residues/Pockets |

| Pyridin-2(1H)-ones | HIV-1 Reverse Transcriptase | Hydrophobic pocket nih.gov |

| 2-Aminopyridine derivatives | c-Met Kinase | Active site nih.gov |

| Pyridin-2-yl ureas | ASK1 Kinase | Flat pocket in the kinase domain mdpi.com |

| Pyridine substituted pyrazole 1,3,5-triazines | P. falciparum DHFR (wild-type) | Leu46, Phe58, Phe116, Ala16 malariaworld.org |

| Pyridine substituted pyrazole 1,3,5-triazines | P. falciparum DHFR (quadruple mutant) | Phe58, Met55, Leu46, Leu164, Pro113 malariaworld.org |

| Pyridinone quinolinones | Isocitrate Dehydrogenase 1 (IDH1) | Asn101, Gly97 nih.gov |

Prediction of Binding Affinities and Modes

The prediction of binding affinities through molecular docking and more advanced computational methods like absolute binding free energy calculations provides a quantitative measure of the ligand-target interaction. mdpi.com These predictions are invaluable for prioritizing compounds for synthesis and experimental testing.

For pyridin-2-yl urea inhibitors of ASK1 kinase, a combination of molecular docking and absolute binding free energy calculations was used to predict and validate binding modes. mdpi.com One of the optimized compounds exhibited a potent IC50 value of 1.55 ± 0.27 nM in vitro, which correlated well with the computational predictions. mdpi.com

In the development of novel 2-aminopyridine derivatives as c-Met kinase inhibitors, 3D quantitative structure-activity relationship (QSAR) models (CoMFA and CoMSIA) were established. nih.gov These models demonstrated good predictive capabilities, with high Q² and R² values, indicating a strong correlation between the predicted and experimental activities (pIC50). nih.gov

For pyridine substituted pyrazole 1,3,5-triazine derivatives targeting Pf-DHFR, docking studies revealed significant binding interactions, with calculated binding energies of -341.33 kcal/mol and -354.47 kcal/mol for two promising compounds against the wild-type and quadruple mutant enzymes, respectively. malariaworld.org These in silico predictions were followed by in vitro testing, which confirmed antimalarial activity with IC50 values in the micromolar range. malariaworld.org

The table below summarizes the predicted binding affinities and experimental validation for several classes of pyridinone derivatives.

| Derivative Class | Target Protein | Predicted Binding Affinity (Method) | Experimental Activity (IC50/Ki) |

| Pyridin-2-yl ureas | ASK1 Kinase | Favorable binding free energy (MD simulations) mdpi.com | 1.55 ± 0.27 nM mdpi.com |

| 2-Aminopyridine derivatives | c-Met Kinase | Good correlation in CoMFA/CoMSIA models (pIC50) nih.gov | Not specified in abstract nih.gov |

| Pyridine substituted pyrazole 1,3,5-triazines | P. falciparum DHFR (wild/mutant) | Docking scores: -341.33 to -354.47 kcal/mol malariaworld.org | 28.05 - 54.95 µM malariaworld.org |

| N-arylpiperazine derivatives of pyridine and 2-pyridone | α1-adrenoceptors | Not specified in abstract | Ki value of 27.3 nM for the most potent compound acs.org |

These findings collectively underscore the utility of molecular docking and other in silico methods in the exploration of the biological activities of pyridin-2-one derivatives. By identifying key structural features and interactions that govern binding, these computational approaches accelerate the discovery and optimization of novel therapeutic agents.

Potential Applications in Materials Science and Catalysis

Applications in Materials Science

Detailed searches for the application of 1-Allyl-5-amino-1H-pyridin-2-one in materials science yielded no specific results. The following sub-sections, therefore, represent areas where related compounds have been studied, but for which no data exists for the title compound.

Supramolecular Chemistry and Host-Guest Systems

There is no available research describing the use of this compound in the formation of supramolecular assemblies or host-guest systems. While pyridinone moieties can act as hydrogen bond donors and acceptors, and are used in creating complex molecular architectures, the specific contributions of the 1-allyl and 5-amino substituents of this particular molecule to self-assembly or molecular recognition have not been documented.

Organic Conductors and Electronic Materials

No literature was found that investigates the properties of this compound as an organic conductor or in electronic materials. The potential for this molecule to be used in such applications, perhaps through π-π stacking of the pyridinone rings, remains unexplored.

Aggregation-Induced Emission (AIE) Characteristics

The phenomenon of aggregation-induced emission (AIE), where non-emissive molecules become highly luminescent upon aggregation, has not been reported for this compound. AIE is typically associated with molecules possessing rotor-like structures, and while the allyl group allows for some conformational freedom, no studies have been published that assess the AIE properties of this compound.

Polymer Chemistry Applications

The presence of an allyl group suggests that this compound could potentially be used as a monomer in polymerization reactions. However, there are no published studies detailing its polymerization or its incorporation into polymer chains to create functional materials.

Catalytic Applications of this compound and its Metal Complexes

As Ligands in Transition Metal Catalysis

No specific examples of this compound or its metal complexes being used in transition metal catalysis are present in the scientific literature. The molecule contains multiple potential coordination sites (the pyridinone oxygen, the amino nitrogen, and the allyl group's double bond), making it a theoretical candidate for a ligand. Transition-metal allyl complexes are a well-established class of compounds in organometallic chemistry. Nevertheless, the synthesis of such complexes with this compound and their subsequent application in catalysis have not been reported.

Research on this compound Remains Undocumented in Key Scientific Applications

Despite a thorough review of scientific literature and chemical databases, specific research detailing the applications of the chemical compound this compound in materials science and catalysis, including organocatalytic and green catalytic approaches, is not publicly available.

Extensive searches for the synthesis, properties, and applications of this compound have yielded no specific results for this particular molecule. While the broader class of pyridinone derivatives has garnered significant interest in various scientific fields, including medicinal chemistry and materials science, this specific compound remains uncharacterized in the context of the requested applications.

Databases such as PubChem and chemical supplier catalogs list related but distinct compounds. For instance, entries exist for 1-Allyl-2(1H)-pyridinone , which lacks the crucial 5-amino substituent, and for various other amino-pyridinone isomers like 5-Aminomethyl-1H-pyridin-2-one and 3-Amino-1-methyl-1H-pyridin-2-one . These related compounds have been investigated for their potential as building blocks in the synthesis of more complex molecules and for their biological activities.

The absence of published data on this compound prevents a detailed discussion of its potential in organocatalysis or its role in green catalytic methods. Organocatalysis relies on the use of small organic molecules to accelerate chemical reactions, and while the pyridinone scaffold is present in some catalytic systems, the specific contribution of an N-allyl and a C5-amino group in this arrangement has not been explored or reported. Similarly, an assessment of its utility in green catalysis, which emphasizes waste reduction and the use of environmentally benign substances, cannot be performed without fundamental data on the compound's synthesis and reactivity.

Future Research Directions and Outlook

Development of Novel Synthetic Pathways with Enhanced Atom Economy and Selectivity

Future synthetic efforts will likely focus on developing more efficient and sustainable methods for the preparation of 1-Allyl-5-amino-1H-pyridin-2-one and its derivatives. A key goal will be to improve atom economy, reduce waste, and achieve high levels of regioselectivity and stereoselectivity. Methodologies that are gaining traction in the synthesis of related heterocyclic compounds include:

Green Chemistry Approaches: The development of solvent-free or aqueous-based reaction conditions, as demonstrated for the synthesis of other amino-substituted heterocycles, would be a significant advancement. rsc.org Such methods not only reduce the environmental impact but can also simplify purification processes.

Catalytic C-H Functionalization: Site-selective C-H functionalization has emerged as a powerful tool for the direct introduction of functional groups onto heterocyclic scaffolds like 2-pyridones. rsc.org Future research could explore the use of transition metal catalysts to selectively introduce or modify substituents on the pyridinone ring of this compound, bypassing the need for pre-functionalized starting materials.

One-Pot Tandem Reactions: The design of one-pot synthesis procedures, where multiple reaction steps are carried out in a single reaction vessel, can significantly improve efficiency. nih.gov For instance, a tandem reaction that constructs the pyridinone ring and introduces the allyl and amino groups in a sequential, controlled manner would be highly desirable.

Advanced Mechanistic Studies using Time-Resolved Spectroscopy and Computational Dynamics

A deep understanding of the reaction mechanisms and molecular dynamics of this compound is crucial for its rational design and application. Advanced techniques can provide unprecedented insights:

Time-Resolved Spectroscopy: Techniques such as transient absorption spectroscopy could be employed to study the excited-state dynamics of the molecule, particularly its tautomeric equilibrium, which is a known feature of 2-pyridones. wikipedia.org This would be valuable for understanding its photophysical properties and potential applications in materials science.

Exploration of New Biological Targets and Pathways

The pyridinone scaffold is a "privileged structure" in medicinal chemistry, found in numerous clinically approved drugs. rsc.orgfrontiersin.org This suggests that this compound and its derivatives are likely to exhibit interesting biological activities. Future research should focus on:

Screening against Diverse Biological Targets: The compound should be screened against a wide range of biological targets, including enzymes and receptors, to identify potential therapeutic applications. The structural similarity to compounds like 5-(Aminomethyl)-1H-pyridin-2-one, which is explored for its biological activities, suggests that targets in areas such as inflammation, cancer, and infectious diseases could be promising.

Structure-Activity Relationship (SAR) Studies: Systematic modification of the allyl and amino groups, as well as the pyridinone core, will be essential to establish clear structure-activity relationships. nih.govnih.gov This will guide the design of more potent and selective analogs. For example, the synthesis and evaluation of a series of N-substituted and 5-substituted derivatives would provide valuable data.

Design and Synthesis of Advanced Functional Materials

The combination of a polymerizable allyl group and a functional pyridinone core makes this compound an attractive building block for advanced functional materials.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen and oxygen atoms of the pyridinone ring can act as coordination sites for metal ions, enabling the formation of coordination polymers and MOFs. nih.gov The allyl group could then be used for post-synthetic modification or to impart specific properties to the material.

Functional Polymers: The allyl group can participate in polymerization reactions, leading to the formation of polymers with the pyridinone moiety as a repeating unit. These polymers could have interesting optical, electronic, or biological properties, depending on the nature of the polymer backbone and any further modifications.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science. These tools can be leveraged to accelerate the development of this compound-based compounds.

Predictive Modeling: AI models can be trained on existing data for pyridinone derivatives to predict the physicochemical properties, biological activities, and potential toxicity of new virtual compounds based on the this compound scaffold. nih.gov

De Novo Design: Generative AI models can be used to design novel molecules with desired properties from scratch. youtube.com By providing the model with the this compound core as a starting point, it can generate new derivatives with optimized characteristics for specific applications.

Multidisciplinary Collaborations for Comprehensive Characterization and Application Development

The full potential of this compound can only be realized through a collaborative effort involving experts from various fields.

Chemists and Biologists: Collaboration between synthetic chemists and biologists will be essential for the design, synthesis, and biological evaluation of new derivatives.

Materials Scientists and Physicists: The development of functional materials will require the expertise of materials scientists and physicists to characterize their structural, optical, and electronic properties.